![molecular formula C14H15N5O B2579142 (E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide CAS No. 957042-59-0](/img/structure/B2579142.png)
(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing new derivatives of pyrazole and pyrazolopyrimidine, which include the core structure of the specified compound. These studies often aim at understanding the chemical properties and reactivity of these derivatives for potential applications in medicinal chemistry and materials science. For instance, Hassan et al. (2014) reported the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compounds' potential against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Biological Activities
Several studies have been conducted to evaluate the biological activities of these compounds, including their cytotoxicity, carbonic anhydrase inhibitory activities, and potential as antifungal agents. For example, Kucukoglu et al. (2016) investigated the cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes (K. Kucukoglu, Fatih Oral, Tevfik Aydin, et al., 2016).
Molecular Docking and DFT Studies
Molecular docking and Density Functional Theory (DFT) studies have been employed to predict the interaction and stability of these compounds with biological targets. Fahim et al. (2019) conducted a DFT study on novel pyrimidiopyrazole derivatives, demonstrating their potential antitumor activity through molecular docking and DFT analysis (Asmaa M. Fahim, M. S. Elshikh, & N. M. Darwish, 2019).
Corrosion Inhibition
The inhibitory effect of pyrazole derivatives on the corrosion of metals has also been explored. Paul et al. (2020) studied the protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions, showcasing the high efficiency of these inhibitors through electrochemical and computational approaches (P. Paul, M. Yadav, & I. Obot, 2020).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been a subject of interest. Rai et al. (2009) synthesized novel oxadiazoles incorporating the pyrazolyl moiety and evaluated their antibacterial activity, identifying compounds with significant activity against various bacterial strains (N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009).
properties
IUPAC Name |
N'-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-18(2)10-16-14-11(8-15)9-17-19(14)12-4-6-13(20-3)7-5-12/h4-7,9-10H,1-3H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQPQCQGKQXEIL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2579062.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)

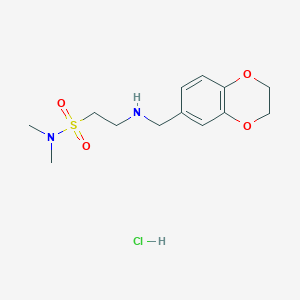

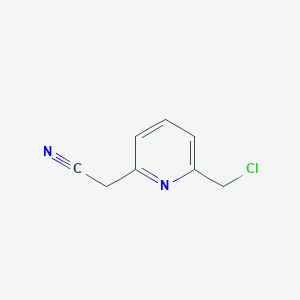
![Ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2579070.png)
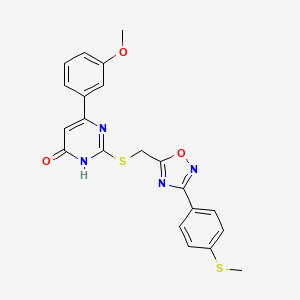

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)
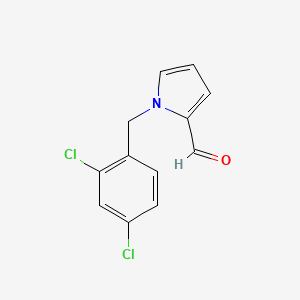
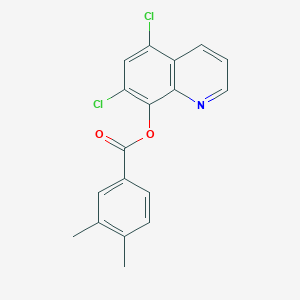
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2579082.png)